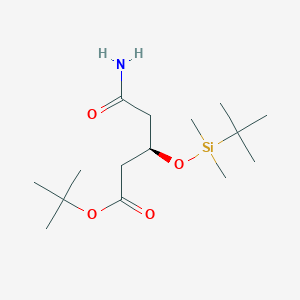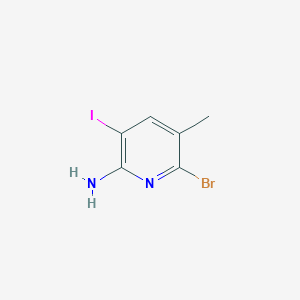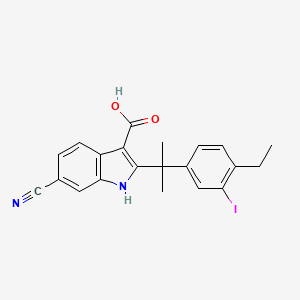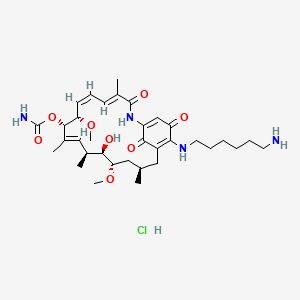
6-O-(2-Hydroxyethyl)-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-Hydroxyethyl-D-glucose is a homologue of glucose, characterized by the addition of a hydroxyethyl group at the sixth position of the glucose molecule. This compound is used in various scientific studies due to its unique properties and similarities to glucose .
准备方法
6-O-Hydroxyethyl-D-glucose is synthesized by reacting paraformaldehyde with ethylene in the presence of a glucofuranose . This reaction typically involves specific conditions to ensure the proper attachment of the hydroxyethyl group to the glucose molecule. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the compound.
化学反应分析
6-O-Hydroxyethyl-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyethyl group to a carboxyl group, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
6-O-Hydroxyethyl-D-glucose has several scientific research applications:
作用机制
The mechanism of action of 6-O-Hydroxyethyl-D-glucose involves its interaction with glucose transporters and metabolic pathways. The hydroxyethyl group allows it to mimic glucose, facilitating its uptake and metabolism in biological systems. This interaction primarily targets glucose transporters and enzymes involved in glycolysis and other metabolic pathways .
相似化合物的比较
6-O-Hydroxyethyl-D-glucose can be compared with other glucose analogs such as:
6-O-Methyl-D-glucose: Similar in structure but with a methyl group instead of a hydroxyethyl group.
2-Deoxy-D-glucose: Lacks an oxygen atom at the second position, making it a potent inhibitor of glycolysis.
3-O-Methyl-D-glucose: Contains a methyl group at the third position, affecting its transport and metabolism.
The uniqueness of 6-O-Hydroxyethyl-D-glucose lies in its hydroxyethyl group, which provides distinct chemical and biological properties compared to other glucose analogs .
属性
CAS 编号 |
10230-13-4 |
|---|---|
分子式 |
C8H16O7 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(2-hydroxyethoxy)hexanal |
InChI |
InChI=1S/C8H16O7/c9-1-2-15-4-6(12)8(14)7(13)5(11)3-10/h3,5-9,11-14H,1-2,4H2/t5-,6+,7+,8+/m0/s1 |
InChI 键 |
QQNRRUQBWHITJY-LXGUWJNJSA-N |
手性 SMILES |
C(COC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
规范 SMILES |
C(COCC(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile](/img/structure/B11828270.png)




![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)

![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11828328.png)

![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)

![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)
